molecular formula C11H14N2 B8690067 1H-Indol-1-amine, N-propyl- CAS No. 133054-77-0

1H-Indol-1-amine, N-propyl-

Cat. No. B8690067
M. Wt: 174.24 g/mol
InChI Key: ZKXLBNMUYTUYPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07112682B2

Procedure details

Prepare a solution of 0.83 kg (21.9 mol) sodium borohydride in 16.6 kg NMP. Add 31.9 kg N-(propylidene)-1H-indol-1-amine as a 19.7% solution in n-heptane (36.5 mol) and additional 7.7 kg n-Heptane. Prepare a solution of 1.32 kg (21.9 mol) glacial acetic acid in 2.8 kg n-heptane. Add the acetic acid solution over a period of about 30 min at 30° C. to the sodium borohydride solution using a pump. Immediately hydrogen evolution will occur. Rinse the pump with 2 kg n-heptane. Stir the reaction mixture at 30° C. until completion of the reaction (˜1 h). The reaction mixture is then worked-up by adding 20 L water. No or only minimal foaming is observed during the addition of water. Stir the mixture over night and separate the phases. Add 0.9 kg HCl (30%) and 3.4 kg water to the n-heptane phase, check whether the pH is below 1. Add additional amounts of HCl if necessary to adjust the pH around 1. Heat this mixture to 75° C. internal temperature for ˜2 h. Cool the mixture to 25° C. in order to control the residual hydrogen that is evolved. If no more residual hydrogen is evolved, add additional 20.3 kg water, and adjust pH to a level >7 with NaOH (33%). Separate the phases and wash the n-heptane phase with 20.3 kg water. Evaporate the n-heptane phase to dryness. This results in 5.84 kg N-propyl-1H-indol-1-amine (82.6%) as a brown liquid.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 L
Type
solvent
Reaction Step Two
Quantity
0.83 kg
Type
reactant
Reaction Step Three
Name
Quantity
16.6 kg
Type
solvent
Reaction Step Three
Name
N-(propylidene)-1H-indol-1-amine
Quantity
31.9 kg
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
7.7 kg
Type
solvent
Reaction Step Four
Quantity
36.5 mol
Type
solvent
Reaction Step Four
Quantity
1.32 kg
Type
reactant
Reaction Step Five
Quantity
2.8 kg
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH:3](=[N:6][N:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=[CH:8]1)[CH2:4][CH3:5].C(O)(=O)C.[H][H]>CN1C(=O)CCC1.CCCCCCC.O>[CH2:3]([NH:6][N:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=[CH:8]1)[CH2:4][CH3:5] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
20 L
Type
solvent
Smiles
O
Step Three
Name
Quantity
0.83 kg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
16.6 kg
Type
solvent
Smiles
CN1CCCC1=O
Step Four
Name
N-(propylidene)-1H-indol-1-amine
Quantity
31.9 kg
Type
reactant
Smiles
C(CC)=NN1C=CC2=CC=CC=C12
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
7.7 kg
Type
solvent
Smiles
CCCCCCC
Name
Quantity
36.5 mol
Type
solvent
Smiles
CCCCCCC
Step Five
Name
Quantity
1.32 kg
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
2.8 kg
Type
solvent
Smiles
CCCCCCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
Stir the reaction mixture at 30° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Rinse the pump with 2 kg n-heptane
CUSTOM
Type
CUSTOM
Details
until completion of the reaction (˜1 h)
Duration
1 h
STIRRING
Type
STIRRING
Details
Stir the mixture over night
CUSTOM
Type
CUSTOM
Details
separate the phases
ADDITION
Type
ADDITION
Details
Add 0.9 kg HCl (30%) and 3.4 kg water to the n-heptane phase
ADDITION
Type
ADDITION
Details
Add additional amounts of HCl if necessary
TEMPERATURE
Type
TEMPERATURE
Details
Heat this mixture to 75° C. internal temperature for ˜2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture to 25° C. in order
ADDITION
Type
ADDITION
Details
add additional 20.3 kg water
CUSTOM
Type
CUSTOM
Details
Separate the phases
WASH
Type
WASH
Details
wash the n-heptane phase with 20.3 kg water
CUSTOM
Type
CUSTOM
Details
Evaporate the n-heptane phase to dryness
CUSTOM
Type
CUSTOM
Details
This results in 5.84 kg N-propyl-1H-indol-1-amine (82.6%) as a brown liquid

Outcomes

Product
Name
Type
Smiles
C(CC)NN1C=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.